![molecular formula C44H90MgO8S2 B13770500 Magnesium docosyl sulfate CAS No. 72018-23-6](/img/structure/B13770500.png)
Magnesium docosyl sulfate
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Overview
Description
Magnesium didocosyl bis(sulfate) is a chemical compound with the molecular formula C44H90MgO8S2. It is a magnesium salt of didocosyl sulfate, characterized by its long hydrocarbon chains and sulfate groups. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium didocosyl bis(sulfate) can be synthesized through the reaction of didocosyl alcohol with sulfuric acid to form didocosyl sulfate, which is then neutralized with magnesium hydroxide to produce the final compound. The reaction conditions typically involve:
Esterification: Didocosyl alcohol reacts with sulfuric acid under controlled temperature and pressure to form didocosyl sulfate.
Neutralization: The didocosyl sulfate is then neutralized with magnesium hydroxide to yield magnesium didocosyl bis(sulfate).
Industrial Production Methods
In industrial settings, the production of magnesium didocosyl bis(sulfate) involves large-scale esterification and neutralization processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Magnesium didocosyl bis(sulfate) undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water, breaking down into didocosyl alcohol and sulfuric acid.
Oxidation: It can undergo oxidation reactions, particularly at the hydrocarbon chains, leading to the formation of carboxylic acids.
Substitution: The sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Hydrolysis: Didocosyl alcohol and sulfuric acid.
Oxidation: Carboxylic acids and other oxidized derivatives.
Substitution: Compounds with substituted functional groups replacing the sulfate groups.
Scientific Research Applications
Pharmaceutical Applications
- Emulsifier in Formulations : Magnesium docosyl sulfate serves as an effective emulsifier in pharmaceutical formulations. It stabilizes emulsions and enhances the solubility of poorly soluble drugs, which is crucial for improving bioavailability.
- Drug Delivery Systems : The compound has been investigated for use in drug delivery systems due to its ability to facilitate the transport of therapeutic agents across biological membranes. Its surfactant properties can enhance the permeability of drugs through lipid bilayers.
- Stabilization of Proteins : In biopharmaceuticals, this compound can stabilize proteins during formulation and storage. By preventing protein aggregation, it maintains the efficacy of therapeutic proteins and peptides.
Cosmetic Applications
- Surfactant in Personal Care Products : this compound is utilized as a surfactant in shampoos, conditioners, and body washes. Its foaming and cleansing properties help remove dirt and oils from the skin and hair.
- Emulsifying Agent : In creams and lotions, it acts as an emulsifier that helps blend oil and water phases, ensuring product stability and enhancing texture.
- Skin Conditioning : The compound may also contribute to skin conditioning properties in cosmetic formulations, improving skin feel and hydration.
Industrial Applications
- Cleaning Agents :
Mechanism of Action
The mechanism of action of magnesium didocosyl bis(sulfate) is primarily based on its ability to interact with lipid membranes and proteins. The long hydrocarbon chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. The sulfate groups can interact with proteins and other molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Magnesium lauryl sulfate
- Magnesium stearyl sulfate
- Magnesium cetyl sulfate
Comparison
Magnesium didocosyl bis(sulfate) is unique due to its longer hydrocarbon chains compared to similar compounds like magnesium lauryl sulfate and magnesium stearyl sulfate. This results in different physical and chemical properties, such as higher hydrophobicity and different surfactant behavior. Its unique structure makes it particularly useful in applications requiring strong emulsifying and surfactant properties.
Biological Activity
Magnesium docosyl sulfate, a member of the sulfate surfactant family, is gaining attention for its diverse biological activities. This article explores its properties, mechanisms of action, and potential applications, supported by case studies and research findings.
- Chemical Name : Magnesium dodecyl sulfate
- Molecular Formula : Mg C12H25SO4)2
- Molecular Weight : 555.09 g/mol
- CAS Number : 3097-08-3
This compound operates primarily as a surfactant, influencing biological systems through several mechanisms:
- Membrane Interaction : It disrupts lipid bilayers, which can lead to cell lysis or altered permeability.
- Protein Denaturation : Similar to sodium dodecyl sulfate (SDS), this compound can denature proteins, affecting their structure and function.
- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication by disrupting viral envelopes.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial membranes, leading to cell death. Comparative studies with other surfactants indicate that it may be more effective against certain Gram-positive bacteria.
Pathogen Type | Activity Level | Reference |
---|---|---|
Gram-positive Bacteria | High | |
Gram-negative Bacteria | Moderate | |
Fungi | Low |
Antiviral Effects
Research indicates that this compound can inhibit the infectivity of several viruses, including HIV and HSV. It appears to interfere with the viral envelope and nucleocapsid maturation.
- Case Study : In vitro studies demonstrated that at concentrations above 100 μM, this compound significantly reduced viral glycoprotein synthesis in HSV-infected cells, suggesting interference with viral replication processes .
Safety and Toxicity
While this compound shows promise as an antimicrobial agent, its safety profile requires careful consideration. Studies indicate that high concentrations can induce cytotoxic effects in mammalian cells.
Research Findings
- Skin Penetration Studies : Research on surfactant penetration through human skin suggests that prolonged exposure to this compound can enhance skin permeability, potentially leading to irritation or sensitization .
- Biodegradability : Environmental studies indicate that this compound degrades rapidly in aquatic environments, reducing the risk of long-term ecological impact .
Properties
CAS No. |
72018-23-6 |
---|---|
Molecular Formula |
C44H90MgO8S2 |
Molecular Weight |
835.6 g/mol |
IUPAC Name |
magnesium;docosyl sulfate |
InChI |
InChI=1S/2C22H46O4S.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-27(23,24)25;/h2*2-22H2,1H3,(H,23,24,25);/q;;+2/p-2 |
InChI Key |
JEWJVEMLJLCJEB-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Mg+2] |
Origin of Product |
United States |
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